molecular formula C18H14N2O2S B3004308 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 866807-86-5

9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No.: B3004308
CAS No.: 866807-86-5
M. Wt: 322.38
InChI Key: JUVXJZHXGFHBGY-UHFFFAOYSA-N
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Description

9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives

Preparation Methods

The synthesis of 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione typically involves multi-component reactions. One common method includes the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate under microwave irradiation . This reaction proceeds through a heterocyclocondensation process, resulting in the formation of the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acidic ionic liquids .

Chemical Reactions Analysis

9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Similar compounds to 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

9-methoxy-2-phenyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c1-21-14-9-5-8-12-10-13-17(22-15(12)14)19-16(20-18(13)23)11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVXJZHXGFHBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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